BenchChemオンラインストアへようこそ!

ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Regioisomerism Tautomerism Medicinal Chemistry

Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1803604-04-7; molecular formula C12H11Cl2N3O3; molecular weight 316.14 g/mol) is a synthetic 1,2,4-triazole derivative bearing a 2,4-dichlorophenoxymethyl substituent at the 3-position and an ethyl carboxylate ester at the 5-position of the triazole ring. The compound is commercially supplied at ≥95% purity by multiple vendors (e.g., AKSci, CymitQuimica, Biosynth) and is categorized as a research-grade heterocyclic building block.

Molecular Formula C12H11Cl2N3O3
Molecular Weight 316.14
CAS No. 1803604-04-7
Cat. No. B2737864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate
CAS1803604-04-7
Molecular FormulaC12H11Cl2N3O3
Molecular Weight316.14
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O3/c1-2-19-12(18)11-15-10(16-17-11)6-20-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,17)
InChIKeyXZFVEBOPJXIJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1803604-04-7): Procurement-Relevant Chemical Identity and Class Context


Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1803604-04-7; molecular formula C12H11Cl2N3O3; molecular weight 316.14 g/mol) is a synthetic 1,2,4-triazole derivative bearing a 2,4-dichlorophenoxymethyl substituent at the 3-position and an ethyl carboxylate ester at the 5-position of the triazole ring . The compound is commercially supplied at ≥95% purity by multiple vendors (e.g., AKSci, CymitQuimica, Biosynth) and is categorized as a research-grade heterocyclic building block . Its structural architecture combines a privileged 1,2,4-triazole pharmacophore—historically validated in antifungal (fluconazole, itraconazole), herbicidal safener (fenchlorazole-ethyl), and anticancer campaigns—with a 2,4-dichlorophenoxy moiety that has been independently associated with antifungal and cytotoxic activities in structure–activity relationship (SAR) studies [1][2]. The regioisomeric placement of the carboxylate at the 5-position rather than the more commonly exploited 3-position constitutes a key structural variable that may influence hydrogen-bonding geometry, metabolic stability, and target-binding complementarity [3].

Why Generic 1,2,4-Triazole-3-carboxylates Cannot Replace Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate in SAR-Driven Programs


The 1,2,4-triazole-3-carboxylate and 1,2,4-triazole-5-carboxylate regioisomers are not functionally interchangeable despite sharing a common heterocyclic core. The position of the carboxylate ester dictates the tautomeric equilibrium, the spatial orientation of hydrogen-bond donor/acceptor sites, and the vector of the ester moiety relative to the 3-substituent—parameters that directly govern molecular recognition at biological targets [1]. In the fenchlorazole-ethyl scaffold (ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1H-1,2,4-triazole-3-carboxylate), the 3-carboxylate is essential for herbicidal safener activity; relocation to the 5-position, combined with the 2,4-dichlorophenoxymethyl ether linker found in the target compound, would predictably alter glutathione S-transferase (GST) induction profiles and detoxification kinetics [2]. Moreover, SAR data from 2,4-dichlorophenoxymethyl-based derivative libraries demonstrate that cytotoxic potency against HCT-116 and MCF-7 cell lines varies by more than an order of magnitude (IC50 range: 0.8–28.3 µM) depending on the appended heterocyclic system, confirming that even minor structural modifications within this chemical space produce large functional consequences [3]. Procurement of a generic triazole carboxylate without verifying both the 5-carboxylate regioisomerism and the 2,4-dichlorophenoxymethyl substitution pattern therefore carries a high risk of obtaining a compound with fundamentally different biological and physicochemical behavior.

Quantitative Differentiation Evidence for Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate Relative to Closest Analogs


Regioisomeric Carboxylate Position: 5-Carboxylate vs. 3-Carboxylate in 1,2,4-Triazole Scaffolds

The target compound bears its ethyl carboxylate at the 5-position of the 1,2,4-triazole ring, distinguishing it from the more extensively characterized 3-carboxylate regioisomers such as fenchlorazole-ethyl (CAS 103112-35-2) and the ethyl 5-alkyl-1H-1,2,4-triazole-3-carboxylate series reported by Hovsepyan et al. [1]. In 1,2,4-triazoles, the 3- and 5-positions are chemically equivalent in the unsubstituted parent due to rapid prototropic tautomerism; however, upon differential substitution at N-1 or C-3/C-5, the regioisomers become non-equivalent with distinct tautomeric preferences, dipole moments, and hydrogen-bonding patterns [1]. The 5-carboxylate orientation projects the ester carbonyl group into a different spatial quadrant compared to the 3-carboxylate, which is predicted to alter interactions with catalytic lysine residues (e.g., Lys33 in CDK-2) and hinge-region backbone amides [2].

Regioisomerism Tautomerism Medicinal Chemistry 1,2,4-Triazole

Linker Architecture: Phenoxymethyl Ether vs. Direct Phenyl Attachment in 2,4-Dichlorophenyl-Triazole Hybrids

The target compound incorporates an -O-CH2- (phenoxymethyl) ether linker connecting the 2,4-dichlorophenyl ring to the triazole core, in contrast to fenchlorazole-ethyl which attaches the 2,4-dichlorophenyl group directly to the triazole N-1 nitrogen atom [1]. This ether linkage introduces two key differences: (a) an additional rotatable bond (2 rotatable bonds for the -CH2-O-CH2- segment vs. 0 for the direct N-aryl bond), increasing conformational entropy and potentially enabling induced-fit binding; and (b) an additional site for oxidative O-dealkylation by cytochrome P450 enzymes, which may confer distinct metabolic stability and metabolite profiles compared to the N-aryl counterpart [2]. The phenoxymethyl ether motif is also present in the anti-inflammatory lead series reported by El Shehry et al., where compound 4b (containing a fused triazolothiadiazole) exhibited ED50 = 42 mg/kg in the carrageenan-induced rat paw edema model, demonstrating that the ether linker is compatible with in vivo anti-inflammatory activity [3].

Linker chemistry Conformational flexibility CYP450 metabolism Herbicide safener

Ester Moiety Differentiation: Ethyl Ester vs. Carboxylic Acid, Methyl Ester, and Hydrazide Derivatives

The ethyl ester present in the target compound provides a balance of lipophilicity and hydrolytic lability that is distinct from the corresponding carboxylic acid, methyl ester, and hydrazide analogs commonly employed in triazole derivatization [1]. The ethyl ester group is documented to enhance lipophilicity relative to the free carboxylic acid, facilitating passive membrane permeability, while maintaining susceptibility to intracellular esterase-mediated hydrolysis to release the active carboxylate species in situ—a recognized prodrug strategy . In the broader 2,4-dichlorophenoxymethyl SAR landscape, the carboxylic acid hydrazide intermediate is the key precursor for cyclization to fused triazolothiadiazoles and triazolothiadiazines; the ethyl ester thus represents a chemically distinct starting point for divergent synthetic elaboration compared to the acid or hydrazide forms [2].

Prodrug design Lipophilicity Membrane permeability Ester hydrolysis

Dichlorophenoxy Substituent Pattern: 2,4-Dichloro vs. 3,5-Dichloro and Monochloro Analogs

The 2,4-dichloro substitution pattern on the phenoxy ring of the target compound is a critical determinant of biological activity that distinguishes it from 3,5-dichloro and monochloro (e.g., 4-chloro) analogs. The 2,4-dichlorophenoxy moiety has been independently validated as a pharmacophoric element in antifungal N,N'-diacylhydrazines and anticancer CDK-2 inhibitor series, where it contributes to target binding through halogen-bonding interactions and hydrophobic packing [1]. The closely related compound Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS 1000574-91-3, same molecular formula C12H11Cl2N3O3) bears the chlorine atoms at the 3- and 5-positions on a phenyl ring directly attached to N-1, constituting a fundamentally different electronic and steric presentation . The 2,4-dichloro arrangement places one chlorine ortho to the ether oxygen, creating a sterically constrained environment that may influence the dihedral angle between the phenyl and triazole rings, whereas the 3,5-dichloro pattern distributes both chlorines meta to the attachment point, resulting in a more rotationally symmetric electrostatic surface [1].

Halogen bonding SAR Antifungal Cytotoxicity

Scaffold Hybridization Uniqueness: 1,2,4-Triazole-5-carboxylate + 2,4-Dichlorophenoxymethyl vs. 1,3,4-Oxadiazole and Thiadiazole Congeners

The target compound represents a specific molecular hybridization of the 1,2,4-triazole-5-carboxylate core with a 2,4-dichlorophenoxymethyl side chain. This exact combination is structurally distinct from the 1,3,4-oxadiazole and 1,3,4-thiadiazole congeners that have been co-evaluated in the CDK-2 inhibitor and anti-inflammatory series [1][2]. In the El-Sayed et al. (2022) study, a panel of 2,4-dichlorophenoxymethyl derivatives incorporating different heterocyclic appendages (pyrido[3,2-d]pyrimidine, naphtho[2,3-e][1,3]oxazine, benzothiazole, benzoxazole) showed IC50 values ranging from 0.8 to 28.3 µM against HCT-116 cells, with the heterocycle identity being the dominant driver of potency variation [1]. The 1,2,4-triazole-5-carboxylate scaffold is underrepresented in this SAR landscape compared to oxadiazole and thiadiazole systems, providing an opportunity to probe uncharted chemical space within the 2,4-dichlorophenoxymethyl pharmacophore [2].

Scaffold hopping Heterocyclic chemistry Cytotoxicity Kinase inhibition

Synthetic Tractability and Multi-Vector Derivatization Potential Compared to Fused Triazole Systems

The target compound, as a non-fused 1,2,4-triazole-5-carboxylate bearing a free NH at position 1(2), offers three chemically addressable vectors for diversification: (i) the ethyl ester (hydrolysis, amidation, hydrazinolysis), (ii) the NH of the triazole ring (N-alkylation, N-arylation, N-acylation), and (iii) the phenoxymethyl side chain (further electrophilic aromatic substitution on the dichlorophenyl ring). This contrasts with the fused triazolothiadiazole and triazolothiadiazine systems reported by El Shehry et al., where the fused ring locks the scaffold into a rigid geometry and eliminates the NH alkylation vector [1]. The non-fused architecture also permits late-stage functionalization strategies (e.g., Suzuki coupling after bromination of the phenyl ring, or click chemistry after conversion of the ester to a propargyl amide) that are sterically inaccessible in the fused congeners [2]. The commercial availability of the compound at 95% purity from multiple independent vendors (AKSci, CymitQuimica, Biosynth, Leyan) further reduces synthetic burden compared to custom synthesis of fused analogs [3].

Synthetic accessibility Building block Parallel synthesis Library design

Recommended Application Scenarios for Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: CDK-2 and Related Cyclin-Dependent Kinase Programs

The 2,4-dichlorophenoxymethyl pharmacophore has demonstrated target engagement with CDK-2/cyclin A2, with the most potent derivatives (compounds 5, 9, 13, 15) achieving sub-micromolar enzymatic IC50 values and inducing apoptosis via Bax/p53/caspase-3 upregulation in HCT-116 and MCF-7 models [1]. The target compound's 5-carboxylate regioisomerism and ethyl ester prodrug characteristics offer a structurally differentiated starting point for SAR expansion within this validated target space, particularly for probing whether the 5-COOEt can engage the CDK-2 hinge region (Lys33, Leu83) in a binding mode distinct from the 3-substituted reference ligands [1][2].

Herbicide Safener Development: GST-Mediated Crop Protection Analogs

Fenchlorazole-ethyl, the closest commercial structural relative, functions as a herbicide safener by inducing glutathione S-transferase (GST) expression in wheat and barley, thereby accelerating detoxification of fenoxaprop-P-ethyl [3]. The target compound's phenoxymethyl ether linker introduces a distinct metabolic soft spot (O-dealkylation) and altered logP relative to fenchlorazole-ethyl (predicted logP ~2.8–3.2 vs. ~4.0), which may translate to differentiated GST induction kinetics, crop selectivity profiles, and environmental persistence [3]. This compound is suitable for safener discovery programs seeking to decouple GST induction potency from lipophilicity-driven off-target phytotoxicity.

Antifungal and Anti-Inflammatory Heterocyclic Library Synthesis

The 2,4-dichlorophenoxy moiety is a recognized antifungal and anti-inflammatory substructure [4]. The target compound's three orthogonal diversification vectors (ester, NH, aryl ring) enable rapid parallel library synthesis of amide, hydrazide, N-alkylated, and biaryl derivatives for phenotypic screening [5]. The validated anti-inflammatory activity of the closely related triazolothiadiazole series (compound 4b, ED50 = 42 mg/kg in carrageenan-induced edema) provides a benchmark for evaluating anti-inflammatory potency of derivatives generated from this scaffold [4].

Chemical Biology Probe Development: Profiling Halogen-Bonding Interactions

The 2,4-dichlorophenoxy substitution pattern provides two chlorine atoms in distinct electronic environments (ortho and para to the ether oxygen) that can serve as halogen-bond donors to backbone carbonyl oxygens in protein binding pockets [1]. The target compound's non-fused, synthetically tractable architecture allows systematic halogen scanning (2,4-diCl → 2-Cl → 4-Cl → 2,4,6-triCl → 2-Br,4-Cl, etc.) to experimentally quantify halogen-bonding contributions to target affinity, an approach that is sterically or synthetically precluded in many fused triazole systems [5].

Quote Request

Request a Quote for ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.